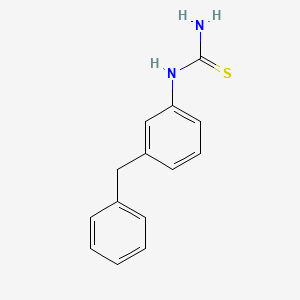

(3-Benzylphenyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Benzylphenyl)thiourea is a useful research compound. Its molecular formula is C14H14N2S and its molecular weight is 242.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Applications

Antimicrobial Properties

(3-Benzylphenyl)thiourea exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structure allows it to interact with bacterial DNA gyrase, an essential enzyme for bacterial replication. This interaction was confirmed through molecular docking studies, which indicated favorable binding affinities, particularly for derivatives with fluorinated substituents that enhanced antibacterial properties .

Anticancer Activity

Research has shown that thiourea derivatives, including this compound, possess anticancer properties. In vitro studies demonstrated that certain derivatives inhibited the proliferation of cancer cell lines, such as U937 cells. The structure-activity relationship (SAR) analysis revealed that modifications to the thiourea scaffold could significantly enhance anticancer efficacy .

Corrosion Inhibition

The compound has been studied as an effective corrosion inhibitor for steel in acidic environments. Experimental methods including potentiodynamic polarization and electrochemical impedance spectroscopy demonstrated that this compound could significantly reduce corrosion rates in 1.0 M hydrochloric acid solutions. The adsorption of the compound on steel surfaces was confirmed through scanning electron microscopy, indicating its potential use in industrial applications .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, making it a promising candidate for further development as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | Escherichia coli |

| Control (Ampicillin) | 10 | Escherichia coli |

Case Study 2: Corrosion Inhibition

In a study assessing the corrosion inhibition properties of this compound in hydrochloric acid, it was found that the compound provided substantial protection to steel surfaces. The effectiveness of the compound decreased with increasing temperature, which is critical for practical applications in corrosive environments.

| Temperature (°C) | Corrosion Rate (mmpy) | Inhibition Efficiency (%) |

|---|---|---|

| 25 | 0.15 | 85 |

| 50 | 0.30 | 70 |

| 75 | 0.45 | 50 |

Propriétés

Numéro CAS |

832098-79-0 |

|---|---|

Formule moléculaire |

C14H14N2S |

Poids moléculaire |

242.34 g/mol |

Nom IUPAC |

(3-benzylphenyl)thiourea |

InChI |

InChI=1S/C14H14N2S/c15-14(17)16-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H3,15,16,17) |

Clé InChI |

LDXFKNPMJRMPKT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CC2=CC(=CC=C2)NC(=S)N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.